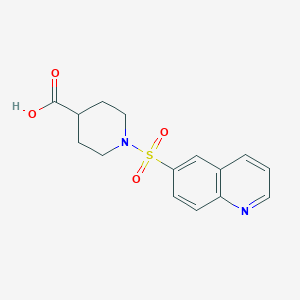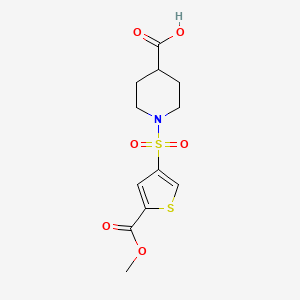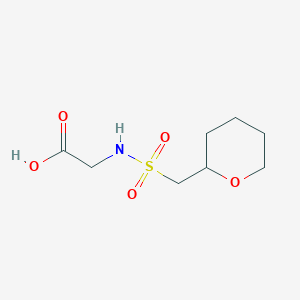![molecular formula C7H10N2O4S2 B6661426 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]acetic acid](/img/structure/B6661426.png)
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]acetic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a sulfonylamino group attached to the thiazole ring, which is further connected to an acetic acid moiety. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]acetic acid typically involves the reaction of 2,4-dimethylthiazole with sulfonyl chloride to introduce the sulfonylamino group. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its role in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]acetic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The sulfonylamino group enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Mercapto-4-Methyl-1,3-Thiazole-5-yl) Acetic Acid: Similar structure but with a mercapto group instead of a sulfonylamino group.
4-Methyl-2-Thioxo-2,3-Dihydro-Thiazol-5-yl Acetic Acid: Contains a thioxo group, differing in its oxidation state.
Uniqueness
2-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonylamino]acetic acid is unique due to the presence of both the sulfonylamino group and the acetic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S2/c1-4-7(14-5(2)9-4)15(12,13)8-3-6(10)11/h8H,3H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEZDKUOVWPEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonyl-methylamino]acetic acid](/img/structure/B6661344.png)
![2-[(2-Bromo-5-methoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B6661347.png)
![2-[Methyl-[1-(oxan-4-yl)pyrazol-4-yl]sulfonylamino]acetic acid](/img/structure/B6661351.png)
![2-[Methyl-[4-(methylsulfonylmethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B6661360.png)
![2-[Methyl-[4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]sulfonylamino]acetic acid](/img/structure/B6661372.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methylsulfonylamino]propanoic acid](/img/structure/B6661378.png)
![2-[(4-Bromo-3-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B6661380.png)

![1-[1-(2-Methylpropyl)imidazol-4-yl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B6661391.png)


![2-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)sulfonylamino]acetic acid](/img/structure/B6661409.png)
![2-[(3-Methoxyphenyl)methylsulfonylamino]acetic acid](/img/structure/B6661419.png)
![2-[[3-(Dimethylamino)-4-methylphenyl]sulfonylamino]acetic acid](/img/structure/B6661433.png)
